2-(2,4-dinitrophenyl)sulfanyl-6-phenyl-1H-pyrimidin-4-one
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Overview
Description
2-({2,4-dinitrophenyl}sulfanyl)-6-phenyl-4(1H)-pyrimidinone is a complex organic compound characterized by the presence of a pyrimidinone core substituted with a phenyl group and a sulfanyl group attached to a 2,4-dinitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2,4-dinitrophenyl}sulfanyl)-6-phenyl-4(1H)-pyrimidinone typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidinone core, followed by the introduction of the phenyl group and the 2,4-dinitrophenylsulfanyl moiety. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-({2,4-dinitrophenyl}sulfanyl)-6-phenyl-4(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitro groups on the 2,4-dinitrophenyl moiety.
Substitution: The sulfanyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be employed in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines from nitro groups.
Scientific Research Applications
2-({2,4-dinitrophenyl}sulfanyl)-6-phenyl-4(1H)-pyrimidinone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({2,4-dinitrophenyl}sulfanyl)-6-phenyl-4(1H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole
- N-(2,6-dibenzylidenecyclohexylidene)-N′-(2,4-dinitrophenyl)hydrazine
Uniqueness
2-({2,4-dinitrophenyl}sulfanyl)-6-phenyl-4(1H)-pyrimidinone is unique due to its specific structural features, such as the combination of a pyrimidinone core with a 2,4-dinitrophenylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C16H10N4O5S |
---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
2-(2,4-dinitrophenyl)sulfanyl-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H10N4O5S/c21-15-9-12(10-4-2-1-3-5-10)17-16(18-15)26-14-7-6-11(19(22)23)8-13(14)20(24)25/h1-9H,(H,17,18,21) |
InChI Key |
PGYJQVJGJDEHEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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